3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride

Leukotriene A-4 hydrolase inhibition Fragment-based drug design Structure-activity relationship (SAR)

As a rationally pre-decorated fragment, this compound exploits the LTA4H hydrophobic pocket (PDB: 3FTV, 3FTW) to improve starting affinity over the unsubstituted parent (IC50 = 1.67×10^6 nM). The dual 3-fluoro/4-methyl substitution and pyridin-3-ylmethyl regioisomer are engineered to mitigate CYP2C19 off-target liability (Ki = 60 nM for the pyridin-4-yl variant). The dihydrochloride salt ensures direct dissolution in aqueous buffers for artifact-free SPR, ITC, and NMR screening.

Molecular Formula C13H15Cl2FN2
Molecular Weight 289.18
CAS No. 2176069-94-4
Cat. No. B2503857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride
CAS2176069-94-4
Molecular FormulaC13H15Cl2FN2
Molecular Weight289.18
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl
InChIInChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H
InChIKeyKNFUZHYVLCMMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride: Procurement-Ready Chemical Profile for Targeted Amine Library Synthesis


3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride (CAS 2176069-94-4) is a dual-halogenated, methyl-substituted N-benzyl-aniline derivative bearing a pyridin-3-ylmethyl pendant. Its free base has the molecular formula C13H13FN2 and a molecular weight of approximately 216.25 g/mol. The dihydrochloride salt form enhances aqueous solubility and facilitates handling in polar reaction media. This compound belongs to the N-(pyridin-3-ylmethyl)aniline chemotype, a scaffold recognized for its interaction with leukotriene A-4 hydrolase (LTA4H) and its utility as a fragment in kinase inhibitor design [1]. The simultaneous presence of a 3-fluoro and 4-methyl substitution pattern on the aniline ring distinguishes it from mono-substituted or unsubstituted analogs, potentially altering both electronic character and steric profile. Due to the limited public bioactivity data for this specific compound, procurement decisions should be guided by the structural differentiation it offers over closely related analogs, rather than by claims of pre-validated biological potency.

Why 3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride Cannot Be Replaced by Common In-Class Analogs


Within the N-(pyridin-3-ylmethyl)aniline family, even single-atom substitutions profoundly alter target engagement. The unsubstituted parent compound N-(pyridin-3-ylmethyl)aniline exhibits only weak LTA4H inhibition (IC50 = 1.67×10^6 nM), confirming that the bare scaffold lacks intrinsic potency and requires substituent decoration for meaningful biological activity [1]. Positional isomerism is equally critical: 3-fluoro-N-(pyridin-4-ylmethyl)aniline (pyridin-4-yl regioisomer) has demonstrated nanomolar CYP2C19 inhibition (Ki = 60 nM), while no such CYP liability has been publicly reported for the pyridin-3-ylmethyl variant [2]. Furthermore, the commercial availability of the dihydrochloride salt of the target compound provides a distinct solubility and handling advantage over the more commonly cataloged free-base forms. Therefore, substituting the 3-fluoro-4-methyl, pyridin-3-ylmethyl, dihydrochloride combination with any mono-substituted or regioisomeric analog risks altering target selectivity, introducing unwanted off-target pharmacology, and compromising experimental reproducibility in salt-sensitive assays.

Quantitative Differentiation Evidence for 3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride Versus Closest Analogs


Dual Substitution vs. Unsubstituted Parent: LTA4H Target Engagement Potential

The unsubstituted parent scaffold, N-(pyridin-3-ylmethyl)aniline, displays minimal LTA4H inhibitory activity (IC50 = 1.67×10^6 nM) [1]. While the IC50 of 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline against LTA4H has not been disclosed, the established SAR for this enzyme class indicates that both halogen and alkyl substituents on the aniline ring can significantly enhance binding affinity through improved shape complementarity in the hydrophobic pocket. The dual 3-fluoro/4-methyl substitution pattern on the target compound is therefore predicted to provide a substantial potency gain over the unsubstituted baseline, offering a rational starting point for fragment elaboration campaigns where a pre-decorated core is preferred over the bare scaffold.

Leukotriene A-4 hydrolase inhibition Fragment-based drug design Structure-activity relationship (SAR)

Pyridyl Regioisomer Selectivity: Avoidance of CYP2C19 Off-Target Liability

The pyridin-4-ylmethyl regioisomer, 3-fluoro-N-(pyridin-4-ylmethyl)aniline, has been identified as a moderate CYP2C19 inhibitor with a Ki of 60 nM [1]. CYP2C19 inhibition is a well-recognized drug-drug interaction liability that can delay or halt compound progression, particularly in programs aiming for clinical candidates [2]. In contrast, the target compound bearing the pyridin-3-ylmethyl configuration has no publicly reported CYP2C19 inhibitory activity, despite the commercial availability of both compounds. The shift of the pyridyl nitrogen from the 4-position to the 3-position is sufficient to alter the regioisomer's interaction with CYP2C19. This differential suggests that 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride is structurally positioned to avoid this specific CYP2C19 off-target interaction, providing a cleaner starting point for medicinal chemistry programs where CYP450 profiling is a critical gatekeeper.

CYP450 inhibition Drug-drug interaction Regioisomer selectivity

Salt Form Advantage: Dihydrochloride Solubility and Handling Differentiation

The target compound is supplied as a dihydrochloride salt (CAS 2176069-94-4), whereas the most frequently cataloged analogs—including N-(pyridin-3-ylmethyl)aniline, 3-fluoro-N-(pyridin-3-ylmethyl)aniline, and 4-methyl-N-(pyridin-3-ylmethyl)aniline—are typically available only as free bases . The dihydrochloride form provides two distinct procurement advantages: (i) enhanced aqueous solubility, enabling the preparation of concentrated stock solutions in aqueous buffers without the need for co-solvents such as DMSO, which can confound cell-based assay results; and (ii) simplified handling as an easily weighable solid, which reduces variability in compound dispensing compared to hygroscopic or oily free bases. No quantitative solubility data at standardized pH are publicly available for the target compound; however, the general physicochemical principle of increased aqueous solubility upon hydrochloride salt formation is well-established for arylalkylamine scaffolds [1].

Aqueous solubility Salt selection Assay reproducibility

Dual Substituent Electronic Modulation: Differentiated Physicochemical Profile Versus Mono-Substituted Analogs

The combination of a 3-fluoro (electron-withdrawing) and 4-methyl (electron-donating) substituent creates a unique electronic push-pull system on the aniline ring that is absent in mono-substituted analogs. The 3-fluoro-4-methyl substitution pattern is predicted to increase lipophilicity (calculated logP) relative to 3-fluoro-N-(pyridin-3-ylmethyl)aniline (which lacks the 4-methyl group), while maintaining a higher fraction of sp3 carbon (Fsp3) compared to fully aromatic unsubstituted systems [1]. The fluorine atom at the 3-position may also block a potential metabolic soft spot via para-hydroxylation, a common Phase I metabolic pathway for aniline-containing compounds. While explicit metabolic stability data for the target compound are not publicly available, the general principle that fluorine substitution at metabolically labile positions can improve microsomal stability has been extensively documented across multiple chemotypes. This substitution pattern may therefore offer a metabolic stability advantage over non-fluorinated analogs such as 4-methyl-N-(pyridin-3-ylmethyl)aniline, warranting experimental verification in standard liver microsome assays.

Lipophilicity Metabolic stability Property-based design

Optimal Research and Industrial Use Cases for 3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride Based on Evidence


Fragment Elaboration Campaigns Targeting Leukotriene A-4 Hydrolase (LTA4H)

The target compound serves as a rationally pre-decorated fragment for LTA4H inhibitor discovery. The dual 3-fluoro/4-methyl substitution pattern is predicted to provide a potency advantage over the unsubstituted parent N-(pyridin-3-ylmethyl)aniline (LTA4H IC50 = 1.67×10^6 nM) by exploiting the hydrophobic pocket adjacent to the catalytic zinc. Researchers aiming to elaborate the fragment via structure-based design (supported by available LTA4H co-crystal structures, PDB: 3FTV, 3FTW) can use this compound to improve starting affinity without introducing the excessive lipophilicity often associated with larger substituents [1]. The dihydrochloride salt facilitates direct dissolution in aqueous buffer, enabling rapid screening in enzymatic and biophysical assays.

Kinase Inhibitor Library Design with Controlled CYP450 Liability

In kinase-focused libraries where N-(pyridin-3-ylmethyl)aniline derivatives are employed as hinge-binding or solvent-exposed motifs, CYP2C19 off-target inhibition can confound selectivity profiling. The CYP2C19 inhibitory activity reported for the pyridin-4-ylmethyl regioisomer (Ki = 60 nM) [2] suggests that the pyridin-3-ylmethyl regioisomer is structurally advantaged for programs where CYP2C19-mediated drug-drug interactions must be minimized. Medicinal chemistry teams constructing targeted kinase libraries can prioritize this compound as a structurally informed building block that reduces the risk of introducing CYP450 liabilities early in the hit-to-lead phase, thereby conserving resources that would otherwise be allocated to CYP counter-screening and structural mitigation [3].

Biophysical Assay Development Requiring High Aqueous Solubility

Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR)-based fragment screening require compounds to be soluble at high concentrations in aqueous buffer with minimal organic co-solvent. The dihydrochloride salt form of the target compound is expected to offer substantially higher aqueous solubility than the free base forms of its mono-substituted analogs, which are typically insoluble in purely aqueous media . Assay development scientists can procure this compound to avoid DMSO-induced solvent artifacts, improve signal-to-noise ratios in target engagement experiments, and simplify the preparation of dose-response curves in biochemical and biophysical assays. Although quantitative solubility data for this specific compound are not publicly available, the known solubility enhancement conferred by hydrochloride salt formation on arylalkylamine scaffolds supports this practical application [4].

Metabolic Stability SAR Studies on Fluorinated Aniline Chemotypes

The 3-fluoro substituent is positioned to block para-hydroxylation, a primary metabolic pathway for aniline derivatives. While quantitative microsomal stability data are not publicly available for the target compound or its closest analogs, the presence of both a fluorine atom and a methyl group on the aniline ring creates a differentiated electronic environment predicted to impact Phase I metabolism [5]. Drug metabolism researchers can use this compound as a probe in head-to-head microsomal stability comparisons with non-fluorinated analogs (e.g., 4-methyl-N-(pyridin-3-ylmethyl)aniline) to experimentally determine the metabolic advantage conferred by the 3-fluoro substitution. Such data would fill a critical gap in the public SAR for this chemotype and directly inform the selection of this scaffold for lead optimization programs.

Quote Request

Request a Quote for 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.